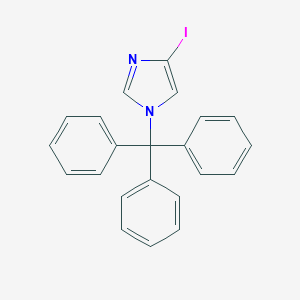









|
REACTION_CXSMILES
|
[I:1]C1NC=CN=1.[C:7]1([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([N:29]([CH2:32]C)CC)C.C[N:35]([CH:37]=O)[CH3:36]>>[C:7]1([C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:29]2[CH:32]=[C:36]([I:1])[N:35]=[CH:37]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|


|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1NC=CN1
|
|
Name
|
|
|
Quantity
|
18.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at ambient temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
ADDITION
|
|
Details
|
After this time, the reaction mixture was poured
|
|
Type
|
CUSTOM
|
|
Details
|
into crushed ice where it
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was then collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with diethyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
A solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
yielding the subject compound
|
|
Type
|
CONCENTRATION
|
|
Details
|
The diethyl ether filtrate was concentrated under reduced pressure to a residue
|
|
Type
|
CUSTOM
|
|
Details
|
re-triturated with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
yielding additional subject compound
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(N1C=NC(=C1)I)(C1=CC=CC=C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |